molecular formula C21H25FN4O3 B2376010 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 1049475-56-0

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

Cat. No. B2376010
CAS RN: 1049475-56-0
M. Wt: 400.454
InChI Key: UOZBUPCNDKUDJR-UHFFFAOYSA-N
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Description

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs .


Molecular Structure Analysis

The exact molecular structure of this compound would require more specific information or advanced analytical techniques to determine. Typically, techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) are used to determine the structure of complex organic compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Piperazine derivatives are known to participate in a variety of chemical reactions .

Scientific Research Applications

Monoamine Oxidase Inhibitor

The compound has been evaluated for its monoamine oxidase (MAO) -A and -B inhibitory activities . This suggests potential applications in the treatment of neurological disorders, as MAO inhibitors are often used in the treatment of depression and Parkinson’s disease.

Piperazine Derivative Synthesis

The compound is a derivative of piperazine, and its synthesis involves several methods including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These methods could be used in the synthesis of other piperazine derivatives with potential applications in pharmaceuticals and materials science.

Illicit Substance Detection

The compound’s structure suggests it may be a type of piperazine, a class of compounds sometimes used illicitly. Therefore, it could potentially be used in the development of methods for the identification and analysis of illicit substances .

Pharmacological Research

Given its potential as a MAO inhibitor, the compound could be used in pharmacological research to study the effects of MAO inhibition on various neurological conditions .

Drug Development

The compound’s potential as a MAO inhibitor and its piperazine structure suggest it could be used in the development of new drugs for the treatment of neurological disorders .

Chemical Reaction Studies

The methods used in the synthesis of this compound could be studied to gain a better understanding of the chemical reactions involved, potentially leading to the development of new synthetic methods .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN4O3/c1-29-17-8-6-16(7-9-17)24-21(28)20(27)23-10-11-25-12-14-26(15-13-25)19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZBUPCNDKUDJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide

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